Octadec-7-ynal

Description

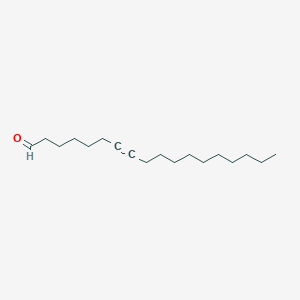

Octadec-7-ynal is a long-chain aliphatic aldehyde containing an internal alkyne group. Its IUPAC name derives from an 18-carbon chain (octadecane) with a triple bond starting at position 7 and an aldehyde functional group at the terminal position. The molecular formula is C₁₈H₃₂O, and its calculated molecular weight is 264.47 g/mol . Structurally, it can be represented as CH₃(CH₂)₅C≡C(CH₂)₁₀CHO, combining the reactivity of an aldehyde with the electronic properties of an internal alkyne.

For instance, shorter-chain alkynal derivatives like Oct-2-ynal (C₈H₁₂O, MW 124.18 g/mol) exhibit typical aldehyde reactivity (e.g., nucleophilic addition) and alkyne-specific behavior (e.g., hydrogenation or cycloaddition) .

Properties

CAS No. |

62161-64-2 |

|---|---|

Molecular Formula |

C18H32O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

octadec-7-ynal |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2-10,13-17H2,1H3 |

InChI Key |

XXPXNMUPOGDQSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadec-7-ynal can be synthesized through various methods. One common approach involves the partial reduction of octadec-7-ynoic acid. This process typically employs reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired aldehyde .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of octadec-7-ynoic acid using palladium on carbon (Pd/C) as a catalyst. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Octadec-7-ynal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions with catalysts like Pd/C.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Oxidation: Octadec-7-ynoic acid.

Reduction: Octadec-7-enal or octadecanal, depending on the extent of reduction.

Substitution: Various substituted derivatives, such as imines or acetals.

Scientific Research Applications

Octadec-7-ynal has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in studies involving lipid metabolism and signaling pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octadec-7-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the triple bond can participate in cycloaddition reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences in molecular structure, functional groups, and inferred properties between Octadec-7-ynal and related compounds:

Key Observations:

Chain Length and Polarity :

- This compound’s long hydrocarbon chain suggests low water solubility and high boiling point compared to shorter analogs like Oct-2-ynal.

- The absence of polar groups in 1,7-Octadiene results in even lower reactivity toward nucleophiles compared to aldehydes .

Functional Group Reactivity: Aldehydes (this compound, Oct-2-ynal) are susceptible to oxidation, forming carboxylic acids, whereas 1,7-Octadiene undergoes addition reactions (e.g., hydrogenation to octane) . The internal alkyne in this compound is less reactive toward terminal alkyne-specific reactions (e.g., Sonogashira coupling) compared to Oct-2-ynal’s terminal alkyne .

Steric and Electronic Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.